Stannane, bis(4-methoxyphenyl)dimethyl-
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Overview
Description
Stannane, bis(4-methoxyphenyl)dimethyl- is an organotin compound characterized by the presence of two 4-methoxyphenyl groups and two methyl groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, bis(4-methoxyphenyl)dimethyl- typically involves the reaction of 4-methoxyphenylmagnesium bromide with dimethyltin dichloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2 C8H9OMgBr+Sn(CH3)2Cl2→Sn(C8H9O)2(CH3)2+2MgBrCl
Industrial Production Methods
Industrial production methods for stannane, bis(4-methoxyphenyl)dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Stannane, bis(4-methoxyphenyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Tin hydrides or lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
Stannane, bis(4-methoxyphenyl)dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, bis(4-methoxyphenyl)dimethyl- involves its ability to form stable complexes with various substrates. The tin atom acts as a central coordination site, allowing the compound to interact with different molecular targets. This interaction can lead to the formation of new chemical bonds or the modification of existing ones, depending on the reaction conditions and the nature of the substrates involved.
Comparison with Similar Compounds
Similar Compounds
- Stannane, bis(4-methoxyphenyl)diphenyl-
- Stannane, bis(4-methoxyphenyl)diethyl-
- Stannane, bis(4-methoxyphenyl)dibutyl-
Uniqueness
Stannane, bis(4-methoxyphenyl)dimethyl- is unique due to its specific combination of methoxyphenyl and methyl groups, which confer distinct chemical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
61726-36-1 |
---|---|
Molecular Formula |
C16H20O2Sn |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
bis(4-methoxyphenyl)-dimethylstannane |
InChI |
InChI=1S/2C7H7O.2CH3.Sn/c2*1-8-7-5-3-2-4-6-7;;;/h2*3-6H,1H3;2*1H3; |
InChI Key |
ZJWGQRNKOZAQPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C)(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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